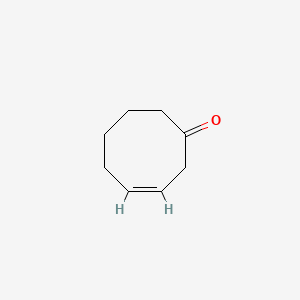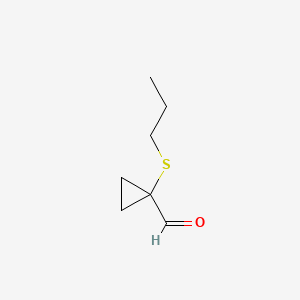
1-Propylsulfanylcyclopropane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propylsulfanylcyclopropane-1-carbaldehyde is an organic compound featuring a cyclopropane ring substituted with a propylsulfanyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of a suitable alkene with a sulfur-containing reagent to form the propylsulfanyl group, followed by cyclopropanation using a carbene precursor . The aldehyde group can be introduced via oxidation of a corresponding alcohol or through formylation reactions .
Industrial Production Methods: Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis routes, with optimizations for yield and purity. This could include continuous flow processes for the cyclopropanation and subsequent functional group modifications .
Chemical Reactions Analysis
Types of Reactions: 1-Propylsulfanylcyclopropane-1-carbaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, thiols, or amines.
Major Products:
Oxidation: 1-Propylsulfanylcyclopropane-1-carboxylic acid.
Reduction: 1-Propylsulfanylcyclopropane-1-methanol.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Propylsulfanylcyclopropane-1-carbaldehyde in biological systems would involve its interaction with molecular targets such as enzymes or receptors. The propylsulfanyl group could participate in thiol-disulfide exchange reactions, while the aldehyde group could form Schiff bases with amino groups in proteins . These interactions could modulate the activity of enzymes or signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Cyclopropane-1-carbaldehyde: Lacks the propylsulfanyl group, making it less versatile in sulfur-related chemistry.
1-Propylcyclopropane-1-carbaldehyde: Lacks the sulfur atom, which reduces its reactivity in thiol-related reactions.
1-Propylsulfanylcyclopropane: Lacks the aldehyde group, limiting its use in reactions involving carbonyl chemistry.
Uniqueness: 1-Propylsulfanylcyclopropane-1-carbaldehyde is unique due to the presence of both the propylsulfanyl and aldehyde groups on a cyclopropane ring. This combination allows for a wide range of chemical transformations and applications in various fields .
Properties
Molecular Formula |
C7H12OS |
|---|---|
Molecular Weight |
144.24 g/mol |
IUPAC Name |
1-propylsulfanylcyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C7H12OS/c1-2-5-9-7(6-8)3-4-7/h6H,2-5H2,1H3 |
InChI Key |
MWJIPDKJZRTFAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1(CC1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


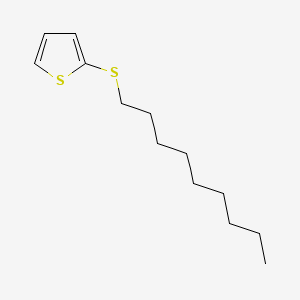

![1-Bicyclo[4.1.0]hept-7-yl-1-pentanone](/img/structure/B13816107.png)
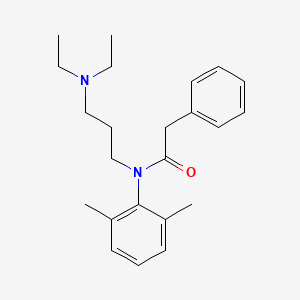

![4b,18-Dihydrobenzo[rst]phenanthro[10,1,2-cde]pentaphene](/img/structure/B13816118.png)
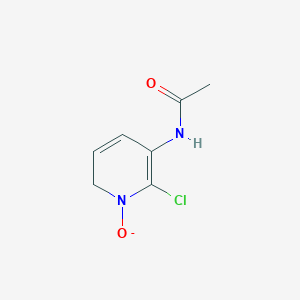
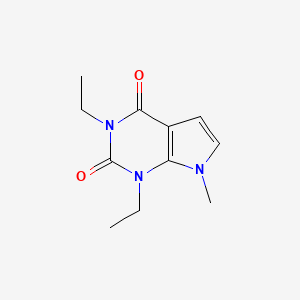
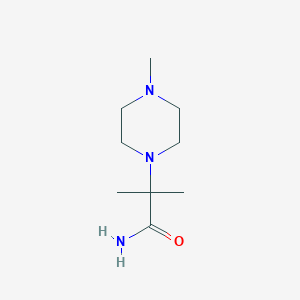


![1-[2-Amino-5-(1-methylethyl)phenyl]-2-chloro-ethanone](/img/structure/B13816154.png)

